molecular formula C13H15NO B1273631 2-tert-butyl-1H-indole-3-carbaldehyde CAS No. 29957-81-1

2-tert-butyl-1H-indole-3-carbaldehyde

Cat. No. B1273631
CAS RN: 29957-81-1
M. Wt: 201.26 g/mol
InChI Key: HKBWAYDAIZSXQS-UHFFFAOYSA-N
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Description

2-tert-butyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group attached to the indole ring is a common structural motif that can influence the physical and chemical properties of the molecule.

Synthesis Analysis

The synthesis of indole derivatives can be complex due to the reactivity of the indole ring. In the first paper, an innovative method for synthesizing pyrrolo[1,2-a]indole-2-carbaldehydes is presented, which involves a TiCl4/t-BuNH2-mediated hydroamination/annulation domino reaction starting from 2-carbonyl-1-propargyl-1H-indoles. This process occurs under mild conditions and demonstrates the versatility of TiCl4 as a catalyst, Lewis acid, and water scavenger. The synthesis of some 2-carbonyl-1-propargyl-1H-indoles is achieved through Suzuki- and Negishi-type reactions, which are well-established methods for forming carbon-carbon bonds .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical reactivity and potential applications. In the second paper, the structure of carbazole-linked phenothiazine aldehydes is characterized using both experimental and computational techniques. Density Functional Theory (DFT) with a B3LYP functional and a 6-311++G(d,p) basis set is used to optimize the structure and examine bonding aspects and vibrational frequencies. The bond lengths and angles are consistent with reported analogs, and the vibrational frequencies align well with experimental data. This suggests that similar methods could be applied to analyze the structure of 2-tert-butyl-1H-indole-3-carbaldehyde .

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions due to their reactive sites. The papers provided do not directly discuss the chemical reactions of 2-tert-butyl-1H-indole-3-carbaldehyde, but they do provide insights into the reactivity of similar compounds. For instance, the first paper describes a domino reaction that could potentially be adapted for the synthesis of related indole aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The third paper discusses the synthesis of a tert-butyl indole carboxylate and its characterization using NMR, IR, MS, and X-ray diffraction. The crystal structure obtained by solvent evaporation is compared with the structure predicted by DFT, which is important for understanding the chemical properties. The study of frontier molecular orbitals and molecular electrostatic potential energy is mentioned as crucial for the analysis of chemical reactivity .

Scientific Research Applications

Multicomponent Reactions (MCRs)

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in inherently sustainable multicomponent reactions .

Method of Application

In MCRs, more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Results

MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .

Synthesis of Biologically Active Compounds

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Method of Application

Indoles, both natural and synthetic, show various biologically vital properties . The investigation of novel methods of synthesis have attracted the attention of the chemical community .

Results

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .

Analgesic Agents

1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of analgesic agents .

Method of Application

The specific methods of application can vary widely depending on the specific analgesic agent being synthesized .

Results

The resulting analgesic agents can be used to manage pain .

Hypoglycemic Agents

1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of hypoglycemic agents .

Method of Application

The specific methods of application can vary widely depending on the specific hypoglycemic agent being synthesized .

Results

The resulting hypoglycemic agents can be used to manage blood sugar levels .

Antibacterial and Antifungal Agents

1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of antibacterial and antifungal agents .

Method of Application

The specific methods of application can vary widely depending on the specific antibacterial or antifungal agent being synthesized .

Results

The resulting antibacterial and antifungal agents can be used to manage bacterial and fungal infections .

Antiviral Agents

1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of inhibitors of the Dengue virus protease with antiviral activity in cell-culture .

Method of Application

The specific methods of application can vary widely depending on the specific antiviral agent being synthesized .

Results

The resulting antiviral agents can be used to manage viral infections .

Tryptophan Dioxygenase Inhibitors

1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of tryptophan dioxygenase inhibitors .

Method of Application

The specific methods of application can vary widely depending on the specific tryptophan dioxygenase inhibitor being synthesized .

Results

The resulting tryptophan dioxygenase inhibitors can be used to manage various health conditions .

Anticancer Immunomodulators

1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of pyridyl-ethenyl-indoles as potential anticancer immunomodulators .

Method of Application

The specific methods of application can vary widely depending on the specific anticancer immunomodulator being synthesized .

Results

The resulting anticancer immunomodulators can be used to manage cancer .

Antiamoebic and Cytotoxic Agents

1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of antiamoebic and cytotoxic agents .

Method of Application

The specific methods of application can vary widely depending on the specific antiamoebic or cytotoxic agent being synthesized .

Results

The resulting antiamoebic and cytotoxic agents can be used to manage amoebic infections and various health conditions .

Safety And Hazards

The safety information available indicates that “2-tert-butyl-1H-indole-3-carbaldehyde” is classified under the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, and precautionary statements include P280, P261, and P271 .

Future Directions

Indole derivatives, such as “2-tert-butyl-1H-indole-3-carbaldehyde”, have attracted increasing attention in recent years due to their biological activity and their role in the synthesis of active molecules . Future research may focus on exploring novel methods of synthesis and further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

2-tert-butyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-13(2,3)12-10(8-15)9-6-4-5-7-11(9)14-12/h4-8,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBWAYDAIZSXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375445
Record name 2-tert-butyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-1H-indole-3-carbaldehyde

CAS RN

29957-81-1
Record name 2-tert-butyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-butyl)-1H-indole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Ueda, S Harada, A Kanda, H Nakayama… - The Journal of …, 2020 - ACS Publications
… To a stirred suspension of 2-tert-butyl-1H-indole-3-carbaldehyde and MgSO 4 (2 equiv) in CH 2 Cl 2 (0.5 M) was added PMBNH 2 (5 equiv), and the reaction mixture was stirred for 24 h …
Number of citations: 22 pubs.acs.org

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